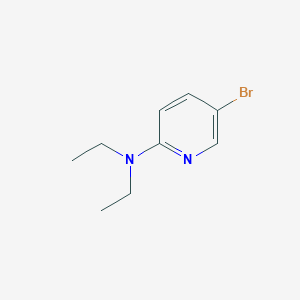

5-bromo-N,N-diethylpyridin-2-amine

Description

BenchChem offers high-quality 5-bromo-N,N-diethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N,N-diethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNKEVOLCMQTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653592 | |

| Record name | 5-Bromo-N,N-diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176424-62-6 | |

| Record name | 5-Bromo-N,N-diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethylpyridin-2-amine

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-bromo-N,N-diethylpyridin-2-amine, a crucial building block for researchers, scientists, and professionals in the field of drug development and materials science. Given the specialized nature of this compound, this guide synthesizes available data with established experimental methodologies to provide a thorough understanding of its chemical identity, characteristics, and synthetic utility.

Molecular Identity and Core Characteristics

5-bromo-N,N-diethylpyridin-2-amine is a halogenated aminopyridine derivative. The presence of the bromine atom at the 5-position and the diethylamino group at the 2-position of the pyridine ring makes it a valuable intermediate in a variety of chemical transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂ | [2][3] |

| Molecular Weight | 229.13 g/mol | [2] |

| CAS Number | 1176424-62-6 | [2][3] |

| Typical Purity | ≥95% | [2] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [3] |

For comparative analysis, the closely related analog, 5-bromo-N,N-dimethylpyridin-2-amine (CAS No. 26163-07-5), is a solid with a melting point of 41-44°C and a boiling point of 253.5°C at 760 mmHg.[4] It is anticipated that 5-bromo-N,N-diethylpyridin-2-amine will exhibit a slightly higher melting and boiling point due to its greater molecular mass and increased van der Waals interactions.

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Recommended Methodology: Capillary Melting Point Method

This is a standard and widely accepted technique for determining the melting point of a solid organic compound.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, powdered 5-bromo-N,N-diethylpyridin-2-amine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a steady rate, and the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 5-bromo-N,N-diethylpyridin-2-amine in various solvents is essential for its use in synthesis, purification, and formulation.

Recommended Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Sample Preparation: An excess amount of 5-bromo-N,N-diethylpyridin-2-amine is added to a known volume of the solvent to be tested in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Diagram of the Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

pKa Determination

The pKa value is a measure of the acidity of the conjugate acid of the amine and is crucial for understanding its behavior in different pH environments, which is particularly important in drug development.

Recommended Methodology: Potentiometric Titration

This is a highly accurate method for determining the pKa of ionizable compounds.

Experimental Protocol:

-

Sample Preparation: A known concentration of 5-bromo-N,N-diethylpyridin-2-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Diagram of the pKa Determination Workflow

Caption: Workflow for pKa Determination.

Spectral Data and Structural Elucidation

The structural identity and purity of 5-bromo-N,N-diethylpyridin-2-amine are confirmed through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the ethyl protons of the diethylamino group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the ethyl groups. The carbon attached to the bromine atom will show a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic ring, as well as C-N stretching of the amine. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (229.12 g/mol for the monoisotopic mass). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable in the molecular ion cluster. |

Synthetic Utility and Reactivity

5-bromo-N,N-diethylpyridin-2-amine is a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5][6] 5-bromo-N,N-diethylpyridin-2-amine can be coupled with various boronic acids or esters to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.[7][8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[10][11][12][13][14] This reaction can be used to replace the bromine atom with a variety of primary or secondary amines, leading to the synthesis of more complex 2,5-disubstituted pyridine derivatives.[10]

Diagram of Synthetic Utility

Caption: Synthetic pathways utilizing 5-bromo-N,N-diethylpyridin-2-amine.

Conclusion

5-bromo-N,N-diethylpyridin-2-amine is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. While a complete set of experimentally determined physicochemical data is not yet compiled in publicly accessible databases, this guide provides the foundational knowledge of its known properties and outlines the authoritative experimental protocols for determining the remaining key characteristics. Its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance for the development of novel molecular entities.

References

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3,4-dimethylpyridin-2-amine. Retrieved from [Link]

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 1980809-52-6 | 5-Bromo-N,N-dioctylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Maccioni, E., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1599-1609. [Link]

-

SIELC Technologies. (2018). N,N-Diethylpyridine-2-ethylamine. [Link]

-

PubChemLite. (n.d.). N,n-diethylpyridine-2-ethylamine (C11H18N2). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2-Ethanediamine, N,N-diethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Diethyl dodecyl amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1176424-62-6|5-Bromo-N,N-diethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

mass spectrometry fragmentation pattern of 5-bromo-N,N-diethylpyridin-2-amine

An In-Depth Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 5-bromo-N,N-diethylpyridin-2-amine

Executive Summary

Introduction

5-bromo-N,N-diethylpyridin-2-amine (C₉H₁₃BrN₂) is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The structural characterization of such novel or specialized compounds is fundamental to verifying their identity and purity. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural confirmation.

This guide explains the causal mechanisms behind the expected fragmentation pathways. By understanding why specific bonds cleave and which fragments are most stable, analysts can interpret mass spectra with greater confidence, even for compounds not previously characterized. We will explore the influence of the three key structural motifs: the stable pyridine ring, the electron-rich diethylamino group, and the halogen substituent (bromine).

Foundational Principles of Fragmentation

When a molecule is subjected to EI, it is bombarded with high-energy electrons, leading to the ejection of one of its own electrons to form a positively charged radical ion known as the molecular ion (M⁺•)[1]. This ion is energetically unstable and subsequently breaks apart into smaller, more stable charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer.

The Molecular Ion (M⁺•)

-

The Nitrogen Rule: The Nitrogen Rule is a heuristic used to relate the nominal molecular mass of a compound to the number of nitrogen atoms it contains. For a molecule containing only C, H, O, S, and halogens, an even nominal molecular weight corresponds to an even number of nitrogen atoms. 5-bromo-N,N-diethylpyridin-2-amine contains two nitrogen atoms (an even number), and its calculated monoisotopic mass is indeed an even number (228 Da for the ⁷⁹Br isotope), consistent with this rule[2].

-

Isotopic Signature of Bromine: A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively)[3][4]. This results in a distinctive molecular ion signal composed of two peaks of almost equal intensity separated by two mass units (m/z): the M⁺• peak (containing ⁷⁹Br) and the (M+2)⁺• peak (containing ⁸¹Br). This isotopic pattern is a powerful diagnostic tool for identifying the presence of bromine in a molecule.

Key Fragmentation Mechanisms

-

Alpha-Cleavage in Amines: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage. This process involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom[5][6]. The driving force for this reaction is the formation of a highly stable, resonance-stabilized iminium cation, which is often observed as the base peak (the most intense peak) in the spectrum[2].

-

Aromatic and Heterocyclic Systems: Aromatic rings are highly stable structures, often resulting in a prominent molecular ion peak. Fragmentation may involve the loss of substituents or cleavage of the ring itself, often through the expulsion of small, stable neutral molecules like HCN.

Predicted Fragmentation Pathway of 5-bromo-N,N-diethylpyridin-2-amine

Based on the principles outlined above, a detailed fragmentation pathway can be predicted.

The Molecular Ion

The molecular ion of 5-bromo-N,N-diethylpyridin-2-amine is expected to appear as a prominent doublet at m/z 228 (C₉H₁₃⁷⁹BrN₂⁺•) and m/z 230 (C₉H₁₃⁸¹BrN₂⁺•). The stability of the aromatic pyridine ring contributes to the relatively high abundance of this ion.

Primary Fragmentation: Alpha-Cleavage (Base Peak Formation)

The most favorable fragmentation route is predicted to be the alpha-cleavage of a C-C bond within one of the ethyl groups attached to the exocyclic nitrogen. This involves the loss of a methyl radical (•CH₃, mass 15 Da) to form a resonance-stabilized iminium cation. This fragment is expected to be the base peak of the spectrum.

-

Mechanism: The radical cation on the molecular ion facilitates the cleavage of the Cα-Cβ bond. The resulting positive charge is stabilized by resonance involving the nitrogen atom's lone pair.

-

Predicted Fragment: This pathway leads to a fragment ion doublet at m/z 213 and m/z 215 .

Caption: Primary alpha-cleavage leading to the base peak.

Secondary and Alternative Fragmentation Pathways

While alpha-cleavage is dominant, other fragmentation processes are possible and can provide further structural confirmation.

-

Loss of Ethene: A rearrangement reaction can lead to the expulsion of a neutral ethene molecule (C₂H₄, mass 28 Da). This results in a radical cation doublet at m/z 200 and m/z 202 .

-

Loss of an Ethyl Radical: Direct cleavage of the C-N bond can result in the loss of an ethyl radical (•C₂H₅, mass 29 Da). While possible, this is generally less favored than the alpha-cleavage pathway that forms a more stable cation. This would produce a fragment at m/z 199 and m/z 201 .

-

Loss of a Bromine Radical: Cleavage of the C-Br bond, a common pathway for alkyl halides, would result in the loss of a bromine radical (•Br, mass 79 or 81 Da)[7]. This would generate a single peak (no isotopic pattern) at m/z 149 .

-

Ring Fragmentation: Subsequent fragmentation of the bromopyridine ring from any of the above ions could occur, potentially involving the loss of HCN (mass 27 Da), leading to smaller fragments.

The overall predicted fragmentation scheme is visualized below.

Caption: Predicted fragmentation pathways from the molecular ion.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 5-bromo-N,N-diethylpyridin-2-amine.

| m/z (⁷⁹Br) | m/z (⁸¹Br) | Proposed Ion Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 228 | 230 | [C₉H₁₃BrN₂]⁺• | Molecular Ion (M⁺•) | High |

| 213 | 215 | [C₈H₁₀BrN₂]⁺ | Loss of •CH₃ (Alpha-Cleavage) | Very High (Base Peak) |

| 200 | 202 | [C₇H₉BrN₂]⁺• | Loss of C₂H₄ | Medium |

| 199 | 201 | [C₇H₈BrN₂]⁺ | Loss of •C₂H₅ | Low to Medium |

| 172 | 174 | [C₅H₄BrN₂]⁺ | Loss of N(C₂H₅)₂ | Medium |

| 149 | - | [C₉H₁₃N₂]⁺ | Loss of •Br | Low |

Experimental Protocol for Spectrum Acquisition

To experimentally validate this predicted fragmentation pattern, the following standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

-

Sample Preparation:

-

Dissolve approximately 1 mg of 5-bromo-N,N-diethylpyridin-2-amine in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Conclusion

The analysis of fundamental fragmentation principles strongly suggests that the electron ionization mass spectrum of 5-bromo-N,N-diethylpyridin-2-amine will be characterized by several key features. The most diagnostic signals will be the molecular ion pair at m/z 228/230, confirming the molecular formula and the presence of bromine, and the base peak pair at m/z 213/215, resulting from a highly favorable alpha-cleavage. By comparing an experimentally obtained spectrum with this predictive model, researchers can achieve a high degree of confidence in the structural identification of the compound.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N,N-diethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-bromo-N,N-diethylpyridin-2-amine: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-bromo-N,N-diethylpyridin-2-amine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine core, a bromine atom at the 5-position, and a diethylamino group at the 2-position, render it a versatile building block for the construction of complex molecular architectures. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the diethylamino group modulates the electronic properties and steric environment of the pyridine ring. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-bromo-N,N-diethylpyridin-2-amine, with a focus on its role as a key intermediate in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

The fundamental identification and key physicochemical properties of 5-bromo-N,N-diethylpyridin-2-amine are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-bromo-N,N-diethylpyridin-2-amine |

| CAS Number | 1176424-62-6[1] |

| Molecular Formula | C₉H₁₃BrN₂[1] |

| Molecular Weight | 229.13 g/mol [1] |

| Purity | Typically ≥95% |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of 5-bromo-N,N-diethylpyridin-2-amine: A Methodological Overview

The synthesis of 5-bromo-N,N-diethylpyridin-2-amine can be approached through several strategic pathways, primarily involving either the introduction of the bromine atom onto a pre-existing N,N-diethylpyridin-2-amine scaffold or the formation of the diethylamino group on a brominated pyridine precursor. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Electrophilic Bromination of N,N-diethylpyridin-2-amine

This approach involves the direct bromination of N,N-diethylpyridin-2-amine. The diethylamino group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the pyridine ring.

Caption: Electrophilic bromination of N,N-diethylpyridin-2-amine.

Experimental Protocol:

-

Dissolution: Dissolve N,N-diethylpyridin-2-amine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of the brominating agent.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the cooled reaction mixture. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and higher selectivity, minimizing the formation of polybrominated byproducts.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water, which will precipitate the crude product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and then with a suitable organic solvent like acetonitrile to remove impurities. Further purification can be achieved by column chromatography if necessary.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF are chosen to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature: Low temperatures are maintained to control the exothermicity of the reaction and to enhance the regioselectivity of the bromination.

-

Brominating Agent: NBS is a preferred source of electrophilic bromine as it is easier and safer to handle than liquid bromine and often leads to cleaner reactions with fewer side products.[2]

Pathway B: Nucleophilic Amination of a Dibromopyridine

An alternative strategy involves the nucleophilic aromatic substitution of a dihalogenated pyridine, such as 2,5-dibromopyridine, with diethylamine. The bromine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position.

Caption: Nucleophilic amination of 2,5-dibromopyridine.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine with an excess of diethylamine. The reaction can be run neat or in a suitable high-boiling solvent.

-

Heating: Heat the reaction mixture to an elevated temperature. Microwave irradiation can also be employed to accelerate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and partition it between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography to isolate the desired 5-bromo-N,N-diethylpyridin-2-amine.

Causality of Experimental Choices:

-

Excess Amine: Using an excess of diethylamine serves both as a reactant and as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Heating/Microwave: Energy input is necessary to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of 5-bromo-N,N-diethylpyridin-2-amine lies in the reactivity of its C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, making it a valuable intermediate in the synthesis of complex molecules, particularly in the context of drug discovery.

Caption: Key cross-coupling reactions of 5-bromo-N,N-diethylpyridin-2-amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 5-bromo-N,N-diethylpyridin-2-amine can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to yield 5-aryl-N,N-diethylpyridin-2-amine derivatives. These products are common scaffolds in medicinal chemistry.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds. By coupling 5-bromo-N,N-diethylpyridin-2-amine with a variety of primary or secondary amines, a diverse range of 5-amino-substituted N,N-diethylpyridin-2-amines can be synthesized. This is particularly useful for building molecules with multiple nitrogen-containing functional groups.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds. The reaction of 5-bromo-N,N-diethylpyridin-2-amine with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, yields 5-alkynyl-N,N-diethylpyridin-2-amine derivatives. These compounds can serve as precursors for further transformations or as part of the final target molecule.

Safety and Handling

As with all laboratory chemicals, 5-bromo-N,N-diethylpyridin-2-amine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.[3]

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

-

Fire Safety: Use non-sparking tools and prevent the build-up of electrostatic discharge.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-bromo-N,N-diethylpyridin-2-amine is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its carbon-bromine bond in a multitude of cross-coupling reactions make it an important intermediate for the synthesis of complex, biologically active molecules. For researchers and scientists in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the design and execution of efficient and innovative synthetic strategies.

References

Sources

An In-depth Technical Guide to the Solubility of 5-bromo-N,N-diethylpyridin-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-N,N-diethylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility and provides actionable protocols for empirical determination.

Introduction: Understanding the Molecular Profile of 5-bromo-N,N-diethylpyridin-2-amine

5-bromo-N,N-diethylpyridin-2-amine is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring, a basic diethylamino group, and a lipophilic bromo substituent, dictates its solubility profile. The interplay of these functional groups results in a nuanced behavior that is critical to understand for applications in synthesis, purification, and formulation.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.

-

Diethylamino Group: This tertiary amine is a basic center, allowing the molecule to form salts in acidic media, which can dramatically increase aqueous solubility. The ethyl groups add nonpolar character.

-

Bromo Substituent: The bromine atom increases the molecular weight and contributes to the overall lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

Based on these features, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[1] It is anticipated that 5-bromo-N,N-diethylpyridin-2-amine will exhibit good solubility in a range of organic solvents, with the extent of solubility depending on the solvent's polarity, proticity, and ability to engage in specific interactions.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 5-bromo-N,N-diethylpyridin-2-amine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | The polar nature of these solvents can interact with the pyridine ring, while their aprotic nature does not interfere with the amino group. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of the solvent can hydrogen bond with the pyridine nitrogen. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar alkyl chains and the bromo group will favor interaction with nonpolar solvents, but the polar pyridine ring may limit it. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and ability to dissolve a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical determination is essential. The following protocol outlines a robust method for quantifying the equilibrium solubility of 5-bromo-N,N-diethylpyridin-2-amine.

Materials and Equipment

-

5-bromo-N,N-diethylpyridin-2-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-bromo-N,N-diethylpyridin-2-amine into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Clarification:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-bromo-N,N-diethylpyridin-2-amine of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5-bromo-N,N-diethylpyridin-2-amine in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor)

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 5-bromo-N,N-diethylpyridin-2-amine.

Qualitative Solubility Testing: A Rapid Assessment

For a quicker, qualitative assessment of solubility, the following procedure can be employed. This method is useful for initial solvent screening.[2][3]

Procedure

-

Place approximately 20-30 mg of 5-bromo-N,N-diethylpyridin-2-amine into a small test tube.

-

Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe and record whether the compound fully dissolves.

-

Based on the amount of solvent required for dissolution, classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.

Acid-Base Solubility Tests

Given the basic nature of the diethylamino group, solubility in aqueous acidic solutions is expected to be significant.[3][4]

-

5% Hydrochloric Acid (HCl): Add 1 mL of 5% HCl to a test tube containing a small amount of the compound. The formation of a soluble hydrochloride salt should be observed. This is a strong indication of a basic functional group.[3]

-

5% Sodium Hydroxide (NaOH): The compound is not expected to be soluble in aqueous base as it lacks an acidic proton.

Solubility Test Flowchart

Caption: A flowchart for the qualitative solubility testing of 5-bromo-N,N-diethylpyridin-2-amine.

Safety and Handling Precautions

5-bromo-N,N-diethylpyridin-2-amine should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Known Hazards:

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

The solubility of 5-bromo-N,N-diethylpyridin-2-amine is a critical parameter for its effective use in research and development. While quantitative data is best determined empirically, a strong predictive understanding can be gained from its molecular structure. This guide provides both the theoretical framework and the practical protocols necessary for a comprehensive assessment of its solubility in a range of organic solvents. The methodologies outlined herein are designed to be self-validating and provide a robust foundation for further application-specific studies.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

- 5-Bromo-N,N-diethylpyridin-2-amine. (n.d.).

-

5-bromo-N,N-dimethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-3,4-dimethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-N,N-diethylpyridin-2-amine. (n.d.). BIOFOUNT. Retrieved from [Link]

-

5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-2-methylpyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

2-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Stability and Storage of 5-bromo-N,N-diethylpyridin-2-amine: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-bromo-N,N-diethylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of organic chemistry to offer field-proven insights into maintaining the integrity and purity of this compound.

Chemical Profile and Physical Properties

5-bromo-N,N-diethylpyridin-2-amine is a substituted pyridine with a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol . Understanding its fundamental properties is crucial for predicting its stability and handling requirements.

| Property | Value | Source |

| CAS Number | 1176424-62-6 | [1] |

| Molecular Formula | C9H13BrN2 | [1] |

| Molecular Weight | 229.12 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | [2] |

While specific data for this compound is limited, related structures such as 5-bromo-N,N-dimethylpyridin-2-amine are solids with melting points in the range of 41-44°C.[3] The diethyl derivative may have a lower melting point.

Stability Profile: Understanding Degradation Pathways

The stability of 5-bromo-N,N-diethylpyridin-2-amine is influenced by its molecular structure, which includes a brominated pyridine ring and a diethylamino group. Several potential degradation pathways should be considered.

Oxidative Degradation

The diethylamino group, a tertiary amine, is susceptible to oxidation.[4] This can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or metal ions.[5]

Caption: Potential oxidative degradation pathways for 5-bromo-N,N-diethylpyridin-2-amine.

Hydrolysis

While the pyridine ring itself is relatively stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the amine group or reaction at the bromine-substituted carbon.

Photodegradation

Substituted pyridines can be sensitive to light. UV radiation can provide the energy to initiate radical reactions, leading to decomposition. The presence of the bromine atom may also increase photosensitivity.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 5-bromo-N,N-diethylpyridin-2-amine, the following storage and handling protocols are recommended.

Optimal Storage Conditions

Based on supplier recommendations and general principles for handling substituted pyridines, the following conditions are advised:

| Parameter | Recommendation | Rationale | Source |

| Temperature | Room temperature (2-8°C for long-term storage) | Minimizes thermal degradation and oxidative processes. | [1][6] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the diethylamino group. | [1] |

| Light | Keep in a dark place | Protects against photodegradation. | [1] |

| Container | Tightly closed, non-reactive container (e.g., amber glass) | Prevents exposure to moisture and air, and protects from light. | [7][8] |

| Incompatibilities | Strong oxidizing agents, strong acids | Avoids potential hazardous reactions and degradation. | [9] |

One supplier suggests a shelf life of 1095 days under appropriate storage conditions.[2]

Safe Handling Procedures

Due to the potential hazards associated with substituted pyridines and amines, strict adherence to safety protocols is essential.[8]

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Static Discharge: Take precautionary measures against static discharge, as vapors may be flammable.[11]

-

Spill Management: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.[9]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 5-bromo-N,N-diethylpyridin-2-amine under specific laboratory conditions, a forced degradation study is recommended.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 5-bromo-N,N-diethylpyridin-2-amine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Characterization: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Caption: Workflow for a forced degradation study of 5-bromo-N,N-diethylpyridin-2-amine.

Conclusion

While specific, in-depth stability data for 5-bromo-N,N-diethylpyridin-2-amine is not extensively published, by understanding its chemical structure and drawing parallels with similar compounds, a robust strategy for its storage and handling can be implemented. The key to maintaining its integrity lies in protecting it from atmospheric oxygen, light, and moisture. Storage in a cool, dark place under an inert atmosphere is the most effective approach. For critical applications, empirical stability testing through a forced degradation study is strongly recommended to ensure the quality and reliability of experimental results.

References

-

Sigma-Aldrich. 5-Bromo-N,N-dimethylpyridin-2-amine.

-

ECHEMI. 5-broMo-N,N-diethylpyridin-2-aMine SDS.

-

BLDpharm. 5-Bromo-N,N-dimethylpyridin-2-amine.

-

AdooQ BioScience. 5-Bromo-N,N-diethylpyridin-2-amine.

-

BLDpharm. 5-Bromo-N,N-diethylpyridin-2-amine.

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine.

-

PubChem. 5-Bromo-3,4-dimethylpyridin-2-amine.

-

Hoffman Fine Chemicals. 5-Bromo-N,N-dioctylpyrimidin-2-amine.

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.

-

Apollo Scientific. Pyridine.

-

Washington State University. Pyridine.

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

-

Loba Chemie. PYRIDINE FOR SYNTHESIS.

-

Fisher Scientific. 2-Amino-5-bromo-3-nitropyridine SAFETY DATA SHEET.

-

PubChem. 5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine.

-

TCI Chemicals. N,N-Diethylmethylamine SAFETY DATA SHEET.

-

Sigma-Aldrich. 2-(Diethylamino)ethanol SAFETY DATA SHEET.

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine.

-

University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

-

Sigma-Aldrich. 2-Amino-5-bromopyridine.

-

UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.

-

ResearchGate. Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

-

FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.

-

BLD Pharm. 2-Amino-5-bromo-4-methylpyridine.

Sources

- 1. 1176424-62-6|5-Bromo-N,N-diethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. forcetechnology.com [forcetechnology.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. echemi.com [echemi.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. lobachemie.com [lobachemie.com]

potential applications of 5-bromo-N,N-diethylpyridin-2-amine in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 5-bromo-N,N-diethylpyridin-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This technical guide focuses on a specific, yet underexplored, derivative: 5-bromo-N,N-diethylpyridin-2-amine . While direct literature on this compound's medicinal applications is nascent, its structural features—a bromine atom amenable to cross-coupling reactions and a diethylamino group influencing solubility and target engagement—position it as a highly versatile building block for novel therapeutic agents. This guide will provide a comprehensive overview of its synthetic utility, potential therapeutic applications based on structure-activity relationships of analogous compounds, and detailed experimental protocols for its derivatization and biological evaluation.

Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold

The 2-aminopyridine moiety is a simple, low molecular weight, and functionally rich pharmacophore that has been extensively utilized in the synthesis of diverse biological molecules.[2][3] Its ability to be easily grafted with various chemical groups allows for the creation of complex structures with a wide range of biological properties.[1] A number of commercially available drugs, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine core, highlighting its significance in pharmaceutical research.[1][4] The versatility of this scaffold stems from its unique electronic properties and its capacity to form key interactions with biological targets.

Physicochemical Properties and Synthesis of 5-bromo-N,N-diethylpyridin-2-amine

While specific experimental data for 5-bromo-N,N-diethylpyridin-2-amine is not extensively published, we can infer its properties from its chemical structure and comparison with its close analogue, 5-bromo-N,N-dimethylpyridin-2-amine.[5][6]

| Property | Predicted Value/Information | Source/Analogue |

| Molecular Formula | C9H13BrN2 | - |

| Molecular Weight | 229.13 g/mol | [7] |

| Appearance | Likely a solid at room temperature | Analogue[8] |

| Melting Point | Estimated to be in a similar range to the dimethyl analogue (41-44°C) | [8] |

| Boiling Point | Predicted to be slightly higher than the dimethyl analogue (253.5°C) | [8] |

| Solubility | Expected to have moderate solubility in organic solvents | General chemical principles |

| Purity | Commercially available at ≥95% | [7] |

Proposed Synthesis

A plausible synthetic route to 5-bromo-N,N-diethylpyridin-2-amine involves the reaction of 2,5-dibromopyridine with diethylamine. This nucleophilic aromatic substitution reaction is a common method for the synthesis of 2-aminopyridines.

Caption: Proposed synthetic route for 5-bromo-N,N-diethylpyridin-2-amine.

Core Reactivity and Synthetic Utility

The synthetic versatility of 5-bromo-N,N-diethylpyridin-2-amine is primarily dictated by the presence of the bromine atom at the 5-position of the pyridine ring. This halogen serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of more complex aminopyridine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a useful transformation for creating rigid linkers in drug molecules.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Caption: Key cross-coupling reactions of 5-bromo-N,N-diethylpyridin-2-amine.

Potential Therapeutic Applications

Based on the extensive literature on the 2-aminopyridine scaffold, 5-bromo-N,N-diethylpyridin-2-amine is a promising starting material for the development of novel therapeutics in several key areas.

Kinase Inhibitors

The 2-aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[9][10] Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.[9][11]

Potential Targets:

-

Janus Kinases (JAKs): JAK inhibitors are used in the treatment of myeloproliferative neoplasms and rheumatoid arthritis.[12] The 2-aminopyridine scaffold can be used to design potent and selective JAK inhibitors.[12]

-

p38 MAP Kinase: This kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.[9]

-

Anaplastic Lymphoma Kinase (ALK): ALK is a target in certain types of cancer, and inhibitors can be developed from brominated pyridine precursors.[10]

Experimental Protocol: Synthesis of a JAK2 Inhibitor Analogue

This protocol outlines the synthesis of a potential JAK2 inhibitor using a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a solution of 5-bromo-N,N-diethylpyridin-2-amine (1 mmol) in a mixture of toluene (5 mL) and ethanol (2 mL) is added a 2M aqueous solution of sodium carbonate (2 mL).

-

Addition of Reagents: A commercially available pyrazole-4-boronic acid pinacol ester (1.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to 80°C under a nitrogen atmosphere for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Biological Assay: In Vitro JAK2 Kinase Assay

The inhibitory activity of the synthesized compound against JAK2 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.

-

Reaction Mixture: A reaction mixture is prepared containing the synthesized compound at various concentrations, recombinant JAK2 enzyme, a suitable substrate peptide, and ATP in a kinase buffer.

-

Incubation: The reaction is incubated at 30°C for 1 hour.

-

ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

-

Measurement: Luminescence is measured using a plate reader.

-

IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are a large family of transmembrane receptors that are the targets of approximately one-third of all marketed drugs.[13] The 2-aminopyridine scaffold is present in ligands for various GPCRs.[14]

Potential Targets:

-

Histamine H4 Receptor (H4R): Antagonists of H4R have potential in the treatment of inflammatory conditions and pain.[14] 2-aminopyrimidine derivatives have been identified as potent H4R ligands.[14]

-

Other GPCRs: The versatility of the 2-aminopyridine scaffold allows for its adaptation to target a wide range of GPCRs involved in various diseases, including those of the central nervous system and metabolic disorders.[13][15]

Agents for Neurological Disorders

2-Aminopyridine derivatives have been reported to possess anticonvulsant properties.[4][16] This suggests that 5-bromo-N,N-diethylpyridin-2-amine could serve as a starting point for the design of novel therapeutics for epilepsy and other neurological conditions.

Antimicrobial and Anti-inflammatory Agents

The 2-aminopyridine moiety is a component of various compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities.[17][18] The ability to readily diversify the structure of 5-bromo-N,N-diethylpyridin-2-amine makes it an attractive scaffold for developing new agents to combat infectious diseases and inflammatory conditions.

Conclusion

While 5-bromo-N,N-diethylpyridin-2-amine is a relatively under-investigated compound in its own right, its structural relationship to the well-established 2-aminopyridine pharmacophore strongly suggests its potential as a versatile building block in medicinal chemistry. The presence of a synthetically tractable bromine atom and a modulating diethylamino group provides a solid foundation for the design and synthesis of novel kinase inhibitors, GPCR modulators, and agents targeting neurological, infectious, and inflammatory diseases. The experimental protocols and strategic insights provided in this guide aim to empower researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

- ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

- ResearchGate. (2025).

- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041.

- RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- MDPI. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties.

- RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- Benchchem.

- ResearchGate. (2025). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF.

- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.

- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Sigma-Aldrich. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5.

- PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.

- AdooQ BioScience. 5-Bromo-N,N-diethylpyridin-2-amine.

- Benchchem. 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3.

- Allied Academies. (2025). Targeting G-Protein-Coupled Receptors (GPCRs): Advances in Molecular Pharmacology and Drug Design.

- PubMed Central. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3 | Benchchem [benchchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

reactivity of the bromine atom in 5-bromo-N,N-diethylpyridin-2-amine

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-bromo-N,N-diethylpyridin-2-amine

Abstract

5-bromo-N,N-diethylpyridin-2-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its synthetic value is primarily derived from the reactivity of the carbon-bromine bond at the 5-position of the pyridine ring. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this bromine atom. We will explore its utility in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols and comparative data to enable the strategic design and execution of complex synthetic pathways.

Introduction: The Strategic Importance of 5-bromo-N,N-diethylpyridin-2-amine

The pyridine scaffold is a privileged structure in drug discovery, found at the core of numerous FDA-approved therapeutics.[1] The introduction of functional handles, such as halogen atoms and amino groups, dramatically expands its synthetic versatility.[1] 5-bromo-N,N-diethylpyridin-2-amine exemplifies this principle, offering a stable, yet highly reactive, substrate for constructing complex molecular architectures. The bromine atom at the 5-position serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable intermediate in the synthesis of novel bioactive compounds and functional materials.[1]

This guide will dissect the underlying principles of the C-Br bond's reactivity, provide detailed methodologies for its transformation, and present data to inform experimental design.

The Electronic and Steric Landscape: Causality of Reactivity

The is not an isolated feature but rather the result of a delicate interplay between the electronic effects of all substituents on the pyridine ring.

-

The Pyridine Nitrogen: As a heteroatom, the ring nitrogen is inherently electron-withdrawing (inductive effect, -I), rendering the aromatic ring electron-deficient compared to benzene. This generally makes the pyridine ring more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[1]

-

The 2-(N,N-diethylamino) Group: In stark contrast, the amino group at the 2-position is a powerful electron-donating group through resonance (+M effect). Its lone pair of electrons delocalizes into the pyridine ring, significantly increasing the electron density, especially at the ortho (position 3) and para (position 5) carbons. This strong electron-donating character is fundamental to the high reactivity of the C5-bromine bond in oxidative addition steps of catalytic cycles.[2][3]

-

The 5-Bromo Group: The bromine atom itself exerts a mild electron-withdrawing inductive effect (-I). However, its most crucial role is that of an excellent leaving group in palladium-catalyzed cross-coupling reactions.

The synergy of these effects is key: the potent electron-donating N,N-diethylamino group at C2 enriches the C5 position with electron density. This electronic enrichment facilitates the oxidative addition of a low-valent palladium(0) catalyst into the C-Br bond, which is often the rate-determining step in many cross-coupling reactions.[4] Therefore, the amino group effectively "activates" the bromine atom for these transformations.

From a steric perspective, the N,N-diethyl groups are relatively bulky. However, as they are situated at the 2-position, their steric hindrance on the remote 5-position is minimal, allowing for efficient access by catalytic complexes.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The bromine atom on 5-bromo-N,N-diethylpyridin-2-amine is an ideal handle for palladium-catalyzed reactions, which are the workhorse of modern organic synthesis for creating C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an aryl halide.[4][5] For 5-bromo-N,N-diethylpyridin-2-amine, this reaction provides a direct route to introduce diverse aryl and heteroaryl substituents at the 5-position, a common strategy for modulating the pharmacological properties of a lead compound.[6]

Generalized Reaction Scheme: [Ar-Br] + [R-B(OH)2] --(Pd catalyst, Base)--> Ar-R

[Ar-Br] + [R1R2NH] --(Pd catalyst, Ligand, Base)--> Ar-NR1R2

[Ar-Br] + [H-C≡C-R] --(Pd catalyst, Cu(I), Base)--> Ar-C≡C-R

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Effects of the Diethylamino Group in 5-bromo-N,N-diethylpyridin-2-amine

This guide provides a comprehensive analysis of the electronic landscape of 5-bromo-N,N-diethylpyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. We will dissect the intricate interplay of inductive and resonance effects governed by the diethylamino and bromo substituents on the electron-deficient pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in substituted pyridines.

Introduction: The Electronic Dichotomy of Substituted Pyridines

The pyridine ring is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon.[1] This inherent electron-withdrawing nature significantly influences the reactivity and properties of the ring, generally deactivating it towards electrophilic aromatic substitution compared to benzene.[1] The introduction of substituents dramatically modulates this electronic character. In the case of 5-bromo-N,N-diethylpyridin-2-amine, we encounter a fascinating push-pull system. The diethylamino group at the 2-position is a potent electron-donating group, while the bromo substituent at the 5-position is an electron-withdrawing group. Understanding the balance of these opposing electronic forces is paramount to predicting the molecule's chemical behavior.

The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[2][3]

-

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[3]

-

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[3]

The diethylamino group, with its lone pair of electrons on the nitrogen atom, exhibits a -I (electron-withdrawing) inductive effect due to the nitrogen's electronegativity, but a much stronger +M (electron-donating) mesomeric effect through p-π conjugation.[4] Conversely, the bromine atom exerts both a -I effect and a +M effect; however, its strong inductive effect typically predominates.[5]

The Dominance of the Diethylamino Group's Mesomeric Effect

In 2-aminopyridines, the amino group's lone pair can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group.[6] This donation of electron density via resonance is a powerful activating effect.[2] The diethylamino group, with its two electron-donating ethyl groups, enhances the electron-donating ability of the nitrogen atom, making it a more potent activator than a primary amino group.

The resonance structures below illustrate the delocalization of the diethylamino group's lone pair into the pyridine ring, leading to an accumulation of negative charge on the ring carbons and the ring nitrogen.

Caption: Resonance delocalization in 2-(diethylamino)pyridine.

This strong electron donation from the diethylamino group is expected to significantly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.23).[7] The increased electron density on the ring also makes it more susceptible to electrophilic attack.

Experimental and Computational Characterization of Electronic Effects

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of 5-bromo-N,N-diethylpyridin-2-amine.

Experimental Workflow

The following workflow outlines the key experimental steps for synthesizing and characterizing the target compound and its electronic properties.

Caption: Experimental workflow for synthesis and characterization.

-

Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel, add an excess of diethylamine.

-

Base Addition: Add a suitable base, such as potassium carbonate or sodium tert-butoxide, to facilitate the reaction.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

-

Sample Preparation: Dissolve a small amount of purified 5-bromo-N,N-diethylpyridin-2-amine in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The chemical shifts of the aromatic protons will be indicative of the electron density at their respective positions. The upfield shift of the protons at positions 3, 4, and 6 compared to unsubstituted pyridine would confirm the electron-donating effect of the diethylamino group.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The chemical shifts of the pyridine ring carbons will provide further insight into the electron distribution. A significant upfield shift of the C4 and C6 carbons is expected due to the strong resonance donation of the diethylamino group.

Computational Chemistry Workflow

Computational methods provide a theoretical framework to complement experimental findings. Density Functional Theory (DFT) calculations are particularly useful for this purpose.

Caption: Computational workflow for electronic structure analysis.

-

Software: Utilize a quantum chemistry software package such as Gaussian.[9]

-

Method and Basis Set: Perform geometry optimization and subsequent electronic property calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the delocalization of electron density and charge transfer between orbitals.[10][11] This analysis can provide quantitative data on the donation from the nitrogen lone pair of the diethylamino group into the π* orbitals of the pyridine ring.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of the molecule.[12][13] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-deficient.[14]

Analysis of Electronic Effects in 5-bromo-N,N-diethylpyridin-2-amine

The combination of the aforementioned experimental and computational approaches allows for a detailed analysis of the electronic structure of the target molecule.

Hammett Parameters and Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[15] The diethylamino group has a strongly negative σp value, indicative of its powerful electron-donating character through resonance.[16] The bromo substituent has a positive σm value, reflecting its electron-withdrawing inductive effect. In 5-bromo-N,N-diethylpyridin-2-amine, the diethylamino group is para to the C5 position, and its strong +M effect will partially counteract the -I effect of the bromine at that position.

Predicted Spectroscopic and Physicochemical Properties

Based on the principles discussed, we can predict the following properties for 5-bromo-N,N-diethylpyridin-2-amine:

| Property | Predicted Value/Observation | Rationale |

| pKa | > 5.23 | The strong electron-donating diethylamino group increases the electron density on the pyridine nitrogen, enhancing its basicity. |

| ¹H NMR Chemical Shifts | Upfield shifts for H3, H4, and H6 | Increased electron density on the pyridine ring due to the +M effect of the diethylamino group leads to greater shielding of the protons. |

| ¹³C NMR Chemical Shifts | Upfield shifts for C4 and C6 | Significant increase in electron density at the para and ortho positions relative to the diethylamino group. |

| Reactivity | Activated towards electrophilic substitution | The overall electron-donating character of the diethylamino group dominates, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. |

Molecular Electrostatic Potential (MEP) Map

The calculated MEP map of 5-bromo-N,N-diethylpyridin-2-amine is expected to show a region of high negative potential around the pyridine nitrogen atom, confirming its role as the primary site for protonation and coordination. The area around the diethylamino group will also exhibit negative potential, while the region near the bromine atom will be less negative or even slightly positive due to its electronegativity.

Conclusion

The electronic properties of 5-bromo-N,N-diethylpyridin-2-amine are dominated by the powerful electron-donating resonance effect of the diethylamino group at the 2-position. This effect significantly increases the electron density of the pyridine ring, enhancing its basicity and activating it towards electrophilic substitution. The electron-withdrawing inductive effect of the bromo substituent at the 5-position modulates the overall electron distribution but does not override the influence of the diethylamino group. A comprehensive understanding of these electronic effects, achieved through a combination of synthesis, spectroscopy, and computational modeling, is crucial for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]